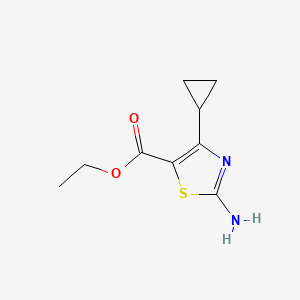

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Description

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a cyclopropyl group at position 4, and an ethyl ester moiety at position 3.

Properties

IUPAC Name |

ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBXWRMODSKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with cyclopropyl derivatives under specific conditions. One common method involves the use of cyclopropylamine and ethyl 2-aminothiazole-4-carboxylate in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an antagonist to specific receptors or enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Ester Group Variation : Replacing the ethyl ester with a methyl group (as in the methyl analog) reduces molecular weight by ~30 g/mol and increases volatility, as evidenced by the higher boiling point (354.2°C vs. unreported for the ethyl variant) .

- Substituent Modifications : The hydrochloride salt derivative (C₁₀H₁₅ClN₂O₂S) introduces a charged species, likely improving aqueous solubility for biological testing .

Physicochemical and Stability Considerations

- The methyl ester derivative requires refrigerated storage (2–8°C), suggesting greater thermal sensitivity compared to the ethyl variant, which is inferred to be stable at room temperature .

Research and Industrial Relevance

While direct studies on this compound are absent in the provided evidence, its analogs are marketed for research use, implying roles as intermediates in drug discovery or materials science. For example:

Biological Activity

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring, an amino group, and a cyclopropyl moiety. The synthesis typically involves multi-step organic reactions, starting from commercially available thiazole derivatives. The general synthetic pathway may include:

- Formation of the Thiazole Ring : Utilizing thioamide and appropriate carbonyl compounds.

- Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.

- Esterification : Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of thiazole compounds often display antibacterial effects, particularly against Gram-positive bacteria. In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated bactericidal activity comparable to established antibiotics like ampicillin and gentamicin against strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

Anticancer Potential

Research into the anticancer effects of thiazole derivatives indicates that this compound may possess cytotoxic properties against various cancer cell lines. A study assessing a series of thiazoles found that certain derivatives exhibited broad-spectrum anticancer activity, with some compounds showing effectiveness against up to 29 out of 60 tested tumor cell lines . Further investigation is warranted to elucidate the specific mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is believed to enhance interactions with biological targets, improving efficacy compared to similar compounds lacking this moiety .

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | TBD | Effective against Gram-positive bacteria |

| Mthis compound | Anticancer | TBD | Active against multiple cancer cell lines |

| Derivative A | Anti-inflammatory | TBD | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study involving the evaluation of various thiazoles found that derivatives similar to this compound displayed significant antimicrobial properties, particularly against Staphylococcus aureus .

- Cytotoxicity in Cancer Models : Another investigation into thiazole derivatives highlighted their potential in targeting cancer cells with specific mutations, suggesting a pathway for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.